molecular formula C8H4Cl2F4 B12446187 1,5-Dichloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene

1,5-Dichloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene

Cat. No.: B12446187
M. Wt: 247.01 g/mol
InChI Key: FEROFAZLZKVDTJ-UHFFFAOYSA-N
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Description

1,5-Dichloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C8H4Cl2F4 It is a derivative of benzene, characterized by the presence of chlorine, fluorine, and trifluoroethyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dichloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with 2,2,2-trifluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: Electrophilic aromatic substitution reactions where the chlorine or fluorine atoms can be replaced by other substituents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as halogens (Br2, Cl2) and catalysts like FeCl3 or AlCl3 are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce carboxylic acids or ketones .

Scientific Research Applications

1,5-Dichloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Dichloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. The trifluoroethyl group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dichloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H4Cl2F4

Molecular Weight

247.01 g/mol

IUPAC Name

1,5-dichloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene

InChI

InChI=1S/C8H4Cl2F4/c9-5-2-6(10)7(11)1-4(5)3-8(12,13)14/h1-2H,3H2

InChI Key

FEROFAZLZKVDTJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)CC(F)(F)F

Origin of Product

United States

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